2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

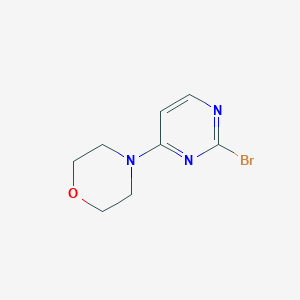

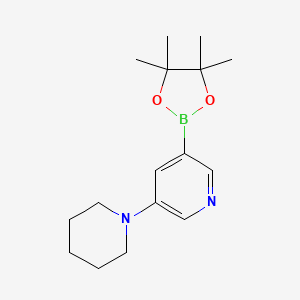

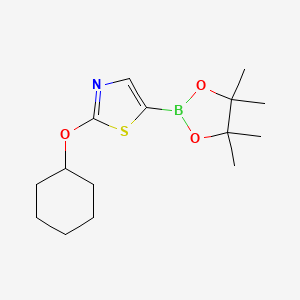

2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester (2-CBT-BAPE) is a synthetic compound with a wide range of applications in scientific research. It is an organoboron compound, and its chemical structure consists of a boronic acid ester linked to a thiazole ring. Its unique structure makes it a valuable tool for a variety of organic reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. In addition, it is also used in a variety of biochemical and physiological studies due to its ability to act as a potent inhibitor of enzymes.

Scientific Research Applications

2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester is used in a variety of scientific research applications due to its unique structure. It is commonly used in organic reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. It can also be used in the synthesis of heterocycles, and it is a useful tool for the synthesis of complex molecules. In addition, it can be used in the synthesis of phosphonates, sulfonates, and other organoboron compounds.

Mechanism of Action

2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester acts as a potent inhibitor of enzymes. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can be used to study the structure and function of enzymes, as well as the effects of different compounds on enzyme activity.

Biochemical and Physiological Effects

2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester has been studied for its effects on biochemical and physiological processes. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other compounds. It has also been shown to affect the expression of genes involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester is a valuable tool for a variety of laboratory experiments. Its unique structure allows it to be used in a variety of organic reactions, and its ability to act as an enzyme inhibitor makes it useful for biochemical and physiological studies. However, it is important to note that it can be toxic at high concentrations, and it can be difficult to separate the two isomers.

Future Directions

The potential applications of 2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester are vast, and further research is needed to explore its full potential. Possible future directions include further study of its effects on biochemical and physiological processes, as well as its potential use in the synthesis of complex molecules. Additionally, further research could be done to explore the use of 2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester in drug delivery systems, as well as its potential use as a therapeutic agent.

Synthesis Methods

2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester is synthesized through a two-step process. The first step involves the reaction of 2-chloro-4-methylthiazole and 2-bromo-4-methylthiazole with 2-cyclohexyloxyboronic acid pinacol ester. This reaction yields a mixture of 2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester and 4-CBT-BAPE. The second step involves the separation of the two isomers via column chromatography. The use of a silica gel column with a gradient of ethyl acetate in hexane is the most effective method for separating the two isomers.

properties

IUPAC Name |

2-cyclohexyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3S/c1-14(2)15(3,4)20-16(19-14)12-10-17-13(21-12)18-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKSKALOISWUND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclohexyloxy)thiazole-5-boronic acid pinacol ester | |

CAS RN |

1352652-25-5 |

Source

|

| Record name | Thiazole, 2-(cyclohexyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352652-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)